molecular formula C10H21NO2 B1310507 Tert-butyl 6-aminohexanoate CAS No. 5514-98-7

Tert-butyl 6-aminohexanoate

Cat. No. B1310507
M. Wt: 187.28 g/mol
InChI Key: ARKHCHKVZVMJRX-UHFFFAOYSA-N
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Patent
US06440417B1

Procedure details

In a 10 L reaction flask equipped with N2 inlet, 0.383 Kg of 6-aminocaproic acid (2.92 mol) was slowly added to 3.14 Kg of stirring thionyl chloride (26.28 mol). The maximum temperature during the addition is kept at about 30° C. Upon complete addition, the reaction was allowed to stir at 20-30° C. for 1 h, then concentrated via rotary evaporation (max 40° C. bath). Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg) and the solution was re-concentrated via rotary evaporation (max 40° C. bath). To the resulting tan solid a suspension of 0.537 Kg of sodium bicarbonate (6.42 mol) was added in 2.97 Kg of t-BuOH (40.3 mol) and reaction allowed to stir at 20-30° C. for 2 h. The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue diluted with 5.17 Kg of ethyl acetate and washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water), dried with anhydrous Na2SO4 (0.383 Kg), filtered via Buchner funnel, rinced with ethyl acetate (1.72 Kg), and concentrated in vacuo (max 50° C. bath). The tan liquid residue was distilled (bp 97-98° C./2 mmHg) to afford 0.290 Kg of t-butyl-6-aminocaproate (53% yld) as a clear colourless to light yellow oil.
Quantity
0.383 kg
Type
reactant
Reaction Step One
Quantity
3.14 kg
Type
reactant
Reaction Step One
Quantity
0.537 kg
Type
reactant
Reaction Step Two
Quantity
2.97 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].S(Cl)(Cl)=O.C(=O)(O)[O-].[Na+].[CH3:19][C:20](O)([CH3:22])[CH3:21]>>[C:20]([O:8][C:7](=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH2:1])([CH3:22])([CH3:21])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
0.383 kg
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
3.14 kg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.537 kg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
2.97 kg
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir at 20-30° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10 L reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with N2 inlet
ADDITION
Type
ADDITION
Details
The maximum temperature during the addition
CUSTOM
Type
CUSTOM
Details
is kept at about 30° C
ADDITION
Type
ADDITION
Details
Upon complete addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation (max 40° C. bath)
ADDITION
Type
ADDITION
Details
Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was re-concentrated via rotary evaporation (max 40° C. bath)
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
to stir at 20-30° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue
ADDITION
Type
ADDITION
Details
diluted with 5.17 Kg of ethyl acetate
WASH
Type
WASH
Details
washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4 (0.383 Kg)
FILTRATION
Type
FILTRATION
Details
filtered via Buchner funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (max 50° C. bath)
DISTILLATION
Type
DISTILLATION
Details
The tan liquid residue was distilled (bp 97-98° C./2 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CCCCCN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 kg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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